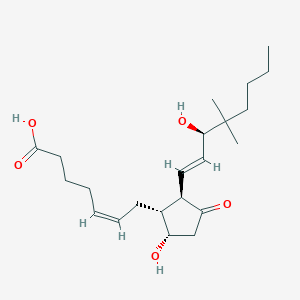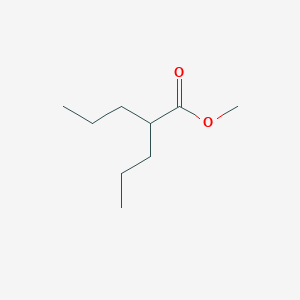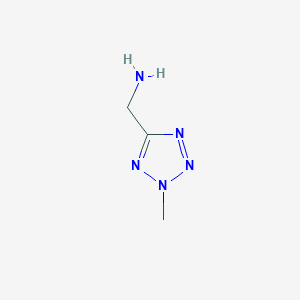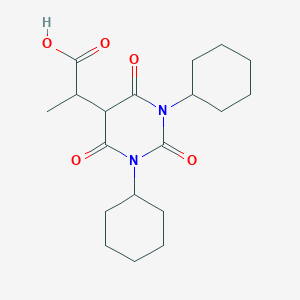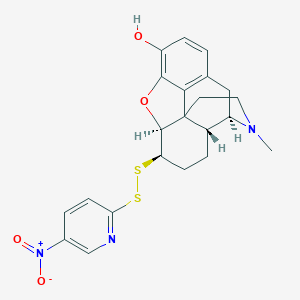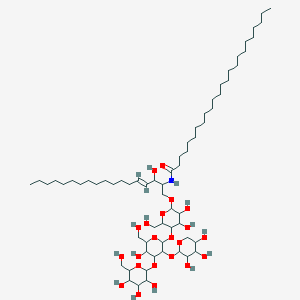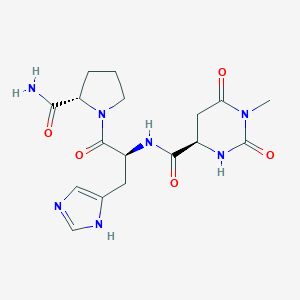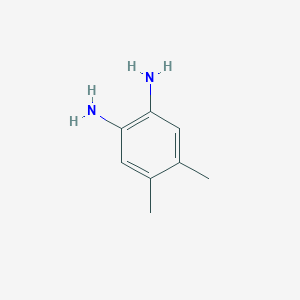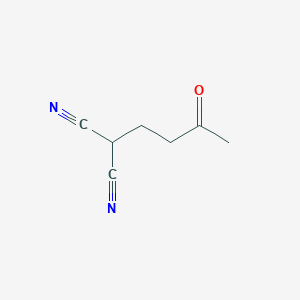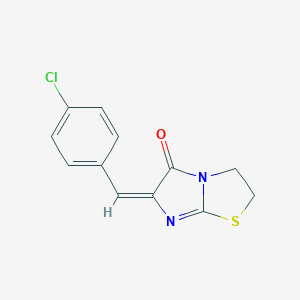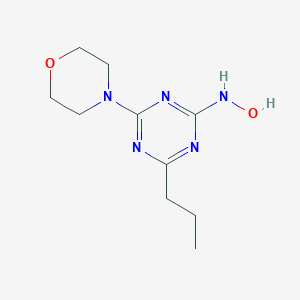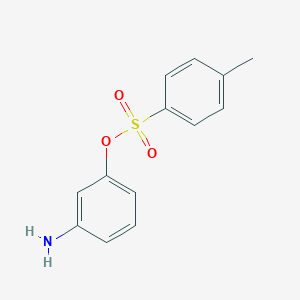
p-Toluenesulfonic acid 3-aminophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Toluenesulfonic acid 3-aminophenyl ester is a chemical compound that can be synthesized through the reaction of amino acids with alkyl p-toluenesulfonates, as described in the literature. The compound is related to a family of esters that are derived from p-toluenesulfonic acid (p-TSA) and have various applications in organic synthesis and pharmaceutical chemistry .
Synthesis Analysis
The synthesis of p-toluenesulfonic acid 3-aminophenyl ester and related compounds involves the reaction of amino acids with alkyl p-toluenesulfonates in the presence of alcohol, which affords the corresponding esters in high yields. This reaction is predominantly acid-catalyzed esterification, with minor involvement of transesterification . Additionally, p-toluenesulfonic acid has been used as a catalyst in a three-component Ugi-type reaction to synthesize α-amino amides and amidines, which could be relevant for the synthesis of natural or unnatural amino acids and drug-like analogues . Moreover, p-toluenesulfonic acid has been employed as a catalyst in the ultrasound-assisted synthesis of esters, demonstrating its versatility in facilitating esterification reactions .
Molecular Structure Analysis
While the specific molecular structure analysis of p-toluenesulfonic acid 3-aminophenyl ester is not detailed in the provided papers, the general structure of related compounds synthesized using p-toluenesulfonic acid as a catalyst has been characterized by high-resolution mass spectrometry (HRMS) and other spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
p-Toluenesulfonic acid is a versatile catalyst in various chemical reactions. It has been used to facilitate the synthesis of O-benzyl-l-amino acids, which are important in peptide synthesis, and to improve the safety and efficiency of the benzylation process . Additionally, p-TSA has been employed as an efficient catalyst for the synthesis of 3-amino pyrazoles under both solvent and solvent-free conditions, which are significant in medicinal chemistry due to their pharmacological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of p-toluenesulfonic acid esters, such as p-toluenesulfonic acid 3-aminophenyl ester, are influenced by the nature of the ester group and the aromatic ring. These properties can be analyzed using spectroscopic techniques, and the compounds typically exhibit characteristic IR absorption bands and NMR chemical shifts that are indicative of their functional groups . The solubility, melting point, and stability of these esters can vary depending on their molecular structure and substituents.
Applications De Recherche Scientifique
Microwave-Assisted Synthesis
A study by Hong (2009) showcases the use of p-toluenesulfonic acid in the microwave-assisted synthesis of thalidomide amino acid derivatives, highlighting a significant reduction in reaction time and improvement in yield compared to conventional methods. This method emphasizes the efficiency and effectiveness of using p-toluenesulfonic acid in facilitating chemical reactions under microwave irradiation conditions (W. Hong, 2009).
Povarov Reaction
Gao et al. (2013) discussed the use of p-toluenesulfonic acid as a catalyst in the Povarov reaction, leading to the diastereoselective synthesis of polysubstituted spiro[indoline-3,2′-quinolines]. This study underscores the catalytic role of p-toluenesulfonic acid in promoting reactions that yield complex molecular structures with high yields and diastereoselectivity (Hongwu Gao, Jing Sun, Chaoguo Yan, 2013).
Ultrasound-Assisted Ester Synthesis
Pacheco et al. (2014) demonstrated an eco-friendly synthesis of esters using p-toluenesulfonic acid as a catalyst under ultrasound conditions. This process not only yields esters efficiently but also represents a green chemistry approach by utilizing less hazardous conditions and achieving good yields in shorter reaction times (B. Pacheco et al., 2014).
Synthesis of Amino Acid Derivatives
Vasanthakumar et al. (2004) described a simple method for synthesizing amino acid benzyl ester p-toluenesulfonate salts via microwave irradiation, showcasing the utility of p-toluenesulfonic acid in the efficient synthesis of these compounds. This study highlights the role of p-toluenesulfonic acid in facilitating the synthesis of key intermediates in peptide synthesis (G. Vasanthakumar, Basanagoud S. Patil, V. V. Babu, 2004).
Synthesis and Biodegradation of Poly(Ester Amide)s
Okada et al. (2001) explored the synthesis of poly(ester amide)s using p-toluenesulfonic acid salts, revealing insights into the biodegradability of these polymers. This research provides a foundation for developing biodegradable polymers with potential applications in environmentally friendly materials (M. Okada et al., 2001).
Safety And Hazards
P-Toluenesulfonic acid 3-aminophenyl ester is not intended for human or veterinary use. It can cause severe skin burns and eye damage . It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure . Protective measures such as wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing are recommended .
Orientations Futures
The use of p-Toluenesulfonic acid in the synthesis of esters has been explored in recent research, with a focus on developing efficient and cleaner methodologies . The potential for using concentrated p-Toluenesulfonic acid as an acid catalyst for PET hydrolysis under relatively mild conditions has also been investigated .
Propriétés
IUPAC Name |
(3-aminophenyl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-10-5-7-13(8-6-10)18(15,16)17-12-4-2-3-11(14)9-12/h2-9H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZVAAMFWWVKGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Toluenesulfonic acid 3-aminophenyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

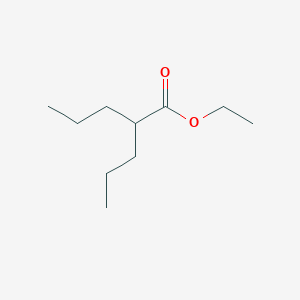
![2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-](/img/structure/B154055.png)
